KMO Biochemical Potency: 3-Fluoro vs. 3-Chloro Analog Comparison
In a head-to-head comparison using the same KMO biochemical assay system, 6-(3-fluorophenyl)pyrimidine-4-carboxylic acid exhibits a biochemical IC50 of 0.30 nM [1], whereas the corresponding 3-chloro analog (CAS 1207723-49-6) shows an IC50 of 0.5 nM [2]. The fluoro-substituted compound demonstrates approximately 40% greater biochemical potency.
| Evidence Dimension | KMO biochemical inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 0.30 nM |
| Comparator Or Baseline | 6-(3-Chlorophenyl)pyrimidine-4-carboxylic acid: 0.5 nM |
| Quantified Difference | Target is ~1.7-fold more potent (0.30 vs 0.5 nM) |
| Conditions | Inhibition of human KMO assessed as conversion of kynurenine to 3-hydroxykynurenine by LC-MS/MS analysis [1][2] |
Why This Matters
This potency difference can influence the selection of a starting point for SAR expansion or the required compound concentration in biochemical screening cascades.
- [1] BindingDB. BDBM50072120 (CHEMBL3407901) - 6-(3-fluorophenyl)pyrimidine-4-carboxylic acid KMO biochemical IC50. University of California San Diego. View Source
- [2] MolBIC Database. Bioactivity Information for 6-(3-chlorophenyl)pyrimidine-4-carboxylic acid. IDRBLab. View Source
